ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate

Description

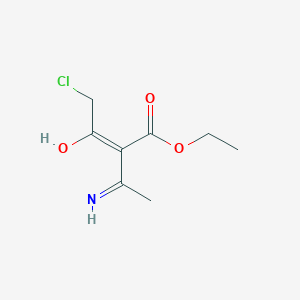

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is a structurally complex enoate ester characterized by a conjugated system with dual functional groups: a chloroacetyl moiety at position 2 and an amino group at position 3 (Figure 1). The compound’s E-configuration ensures specific spatial arrangements, influencing its reactivity and intermolecular interactions. Its molecular formula is C₈H₁₁ClNO₃, derived from the but-2-enoate backbone (C₄H₅O₂), ethyl ester (C₂H₅), and substituents (chloroacetyl: C₂H₂ClO; amino: NH₂).

Properties

CAS No. |

65713-76-0 |

|---|---|

Molecular Formula |

C8H12ClNO3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3 |

InChI Key |

XEMSYXJMPIRINH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C(CCl)O)C(=N)C |

Isomeric SMILES |

CCOC(=O)/C(=C(\CCl)/O)/C(=N)C |

Canonical SMILES |

CCOC(=O)C(=C(CCl)O)C(=N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives with altered functional groups.

Reduction: Hydroxy derivatives with enhanced reactivity.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity.

Case Study: Inhibition of Viral Proteases

Recent studies have demonstrated the compound's effectiveness as a covalent inhibitor of viral proteases, particularly in the context of SARS-CoV-2. By modifying the compound's structure, researchers have synthesized derivatives that exhibit potent inhibition against the papain-like protease (PLpro), which plays a critical role in viral replication .

Table: Inhibitory Activity of Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Ethyl (2E)-3-amino... | 0.5 | PLpro |

| Modified Derivative A | 0.1 | PLpro |

| Modified Derivative B | 0.3 | PLpro |

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the preparation of amino acids and other bioactive molecules.

Synthesis of Amino Acids

this compound can be transformed into various amino acids through nucleophilic substitution reactions. This process often involves the reaction with amines or other nucleophiles to introduce functional groups that enhance pharmacological properties.

Example Reaction:

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as a herbicide or pesticide due to its ability to inhibit specific metabolic pathways in plants and pests.

Research Findings:

Studies have shown that derivatives of this compound can effectively inhibit growth in certain weed species by disrupting amino acid biosynthesis pathways, thus providing a potential avenue for developing new agricultural products .

Material Science

The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis:

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant for creating materials with specialized functions such as drug delivery systems or biodegradable plastics.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate and related compounds:

Reactivity and Functional Group Impact

- Chloroacetyl vs. Chlorine: The chloroacetyl group (Cl-CH₂-CO-) in the target compound is more reactive than a simple chlorine atom (as in ethyl 4-amino-2-chlorobut-2-enoate) due to the electron-withdrawing carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Amino Group Position: The 3-amino group in the target compound participates in hydrogen bonding, influencing crystallization behavior. In contrast, the 4-amino group in ethyl 4-amino-2-chlorobut-2-enoate may form weaker intermolecular interactions .

- Aromatic vs. Aliphatic Substituents: Ethyl (2E)-3-phenyl-2-butenoate’s phenyl group enhances hydrophobicity and stabilizes the molecule via π-π stacking, unlike the polar chloroacetyl group in the target compound .

Physical Properties

- Melting Point: The Z-isomer (ethyl (2Z)-3-amino-4-(3-chlorophenyl)but-2-enoate) likely has a lower melting point than the E-isomer due to less efficient crystal packing .

Hydrogen Bonding and Crystallography

The amino and carbonyl groups in the target compound form hydrogen-bonded networks, as analyzed via graph set theory (). These interactions are critical for stabilizing its crystal structure, which can be visualized using ORTEP-3 ().

Pharmaceutical Relevance

The chloroacetyl group is a precursor in β-lactam antibiotic synthesis.

Biological Activity

Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate, a compound with the CAS number 78120-39-5, has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include an amino group and a chloroacetyl moiety. The synthesis typically involves the reaction of ethyl 3-aminobutenoate with chloroacetyl chloride under appropriate conditions to yield the target compound .

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent. Below are some key findings:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chloroacetyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

2. Anti-inflammatory Properties

Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that certain derivatives exhibited COX inhibition comparable to established anti-inflammatory drugs like celecoxib .

3. Cytotoxicity and Antiviral Activity

Investigations into the cytotoxic effects of similar chloroacetamide compounds revealed that they can inhibit viral replication without significant cytotoxicity at therapeutic concentrations. For example, a related compound displayed notable antiviral activity against SARS-CoV-2 with an EC50 value of 1.1 μM . This suggests potential applications for this compound in antiviral therapies.

Table 1: Summary of Biological Activities

| Activity Type | Test Compound | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Chloroacetyl derivatives | Varied by strain | |

| Anti-inflammatory | Ethyl derivatives | IC50 = 8.60 | |

| Antiviral | Related chloroacetamide | EC50 = 1.1 μM |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound analogs showed significant edema reduction in murine models. The results indicated that these compounds could serve as potent alternatives to traditional anti-inflammatory medications.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of chloroacetyl derivatives was assessed against clinical isolates of resistant bacteria. The results demonstrated that certain derivatives exhibited superior inhibition compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate?

- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. A factorial design (e.g., 2^k or 3^k) allows simultaneous testing of multiple factors while minimizing experimental runs. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 1.0 | 5.0 |

| Reaction Time (h) | 12 | 24 |

| Statistical analysis (e.g., ANOVA) can identify significant factors affecting yield and purity . |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the (2E)-stereochemistry via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) and assign the chloroacetyl and amino substituents.

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines:

- Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (dry) for 1–3 months.

- Monitor degradation via HPLC for purity loss and LC-MS to identify decomposition products (e.g., hydrolysis of the chloroacetyl group) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for the formation of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model intermediates and transition states.

- Compare activation energies of competing pathways (e.g., keto-enol tautomerization vs. direct acylation).

- Validate predictions with isotopic labeling experiments (e.g., ¹³C tracing) .

Q. What strategies resolve contradictions in reported reactivity data for chloroacetyl-containing enaminones?

- Methodological Answer :

- Multi-method validation : Cross-check kinetic data (e.g., UV-Vis monitoring) with computational simulations.

- Controlled variable isolation : Test substituent effects (e.g., electron-withdrawing groups on the amino moiety) to isolate conflicting factors.

- Meta-analysis : Aggregate literature data using chemoinformatics tools to identify trends or outliers .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer :

- Co-solvent systems : Test mixtures of DMSO/PBS or ethanol/water (≤5% v/v) to enhance solubility without denaturing biomolecules.

- Surfactant-assisted solubilization : Use polysorbate-80 or cyclodextrins to form inclusion complexes.

- pH adjustment : Protonate/deprotonate the amino group to alter hydrophilicity (pKa ~8–10) .

Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with hexane/IPA gradients.

- Crystallization-induced resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .

Q. How can data-driven approaches improve the reproducibility of this compound synthesis?

- Methodological Answer :

- High-throughput screening (HTS) : Automate reaction condition testing using microreactors and robotic platforms.

- Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst).

- Blockchain documentation : Use digital lab notebooks to ensure traceability of experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.